molecular formula C8H7BrN4O2 B1527951 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1501749-00-3

5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No. B1527951
CAS RN: 1501749-00-3
M. Wt: 271.07 g/mol
InChI Key: FKJDGIZFCVNVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

5-Br-MDPO is widely used in scientific research due to its ability to bind to certain proteins and enzymes. It has been used in various biochemical studies to study the mechanism of action of proteins and enzymes, as well as to study their structure and function. It has also been used to study the interactions between proteins and enzymes and their substrates. 5-Br-MDPO has also been used to study the structure of proteins and enzymes and to determine their three-dimensional structures.

Mechanism of Action

The mechanism of action of 5-Br-MDPO is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes. The binding of the compound to the proteins and enzymes results in a conformational change in the proteins and enzymes, which in turn can lead to changes in their activity. The binding of the compound to the proteins and enzymes can also result in changes in their structure, which can affect their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-MDPO are not fully understood, but it is believed to have an inhibitory effect on certain proteins and enzymes. It has been shown to inhibit the activity of enzymes such as phosphatases, proteases, and kinases. It has also been shown to inhibit the activity of certain proteins such as transcription factors and receptors. The compound has also been shown to have an inhibitory effect on certain metabolic pathways, such as the glucose-6-phosphate pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Br-MDPO in laboratory experiments include its high reactivity and its ability to bind to certain proteins and enzymes. The compound is also relatively stable and has a low toxicity. The main limitation of using 5-Br-MDPO in laboratory experiments is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 5-Br-MDPO in scientific research. These include further studies into the mechanism of action of the compound, as well as further studies into its biochemical and physiological effects. Additionally, further studies could be conducted into the structure and function of proteins and enzymes that are targeted by the compound. Furthermore, further research could be conducted into the potential therapeutic applications of the compound, such as its use as an inhibitor of certain metabolic pathways. Finally, further research could be conducted into the potential use of the compound in drug synthesis.

properties

IUPAC Name

5-bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O2/c1-5-11-7(15-12-5)3-13-4-10-2-6(9)8(13)14/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJDGIZFCVNVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
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5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
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5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
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5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
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5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Reactant of Route 6
5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

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